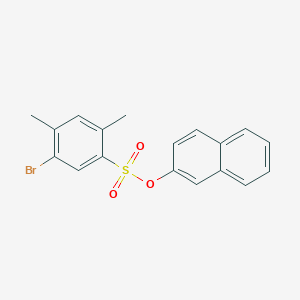

![molecular formula C19H19NO5S3 B6477836 methyl 3-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate CAS No. 2640960-67-2](/img/structure/B6477836.png)

methyl 3-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2’-Bithiophene is an organic compound that is a colorless solid, although commercial samples are often greenish . It is the most common of the three isomers with formula (C4H3S)2 .

Synthesis Analysis

The compound is typically prepared by cross-coupling starting from 2-halothiophenes . New catalytically or high pressure activated reactions and routes, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination have been used for the synthesis of novel bithiophene derivatives .Molecular Structure Analysis

The molecular formula of 2,2’-bithiophene is C8H6S2 . X-ray crystallography shows that the two rings are coplanar .Chemical Reactions Analysis

The chemical reactions of 2,2’-bithiophene involve new catalytically or high pressure activated reactions and routes, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination .Physical And Chemical Properties Analysis

2,2’-Bithiophene has a molar mass of 166.26 g·mol−1 . It appears as colorless crystals and has a density of 1.44 g/cm3 . The melting point is 31.1 °C and the boiling point is 260 °C .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of “methyl 3-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate” across various fields:

Organic Electronics

Methyl 3-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate is a promising compound in the field of organic electronics, particularly as a component in organic field-effect transistors (OFETs). The bithiophene moiety enhances charge transport properties, making it suitable for use in flexible and lightweight electronic devices. Its structural properties allow for efficient π-π stacking, which is crucial for high mobility in OFETs .

Photovoltaic Cells

This compound is also explored as a hole transport material (HTM) in perovskite solar cells (PSCs). The bithiophene core contributes to improved charge mobility and stability, which are essential for high-efficiency solar cells. Research indicates that derivatives of bithiophene can significantly enhance the power conversion efficiency (PCE) of PSCs, making them competitive with traditional silicon-based solar cells .

Chemical Sensors

In the realm of chemical sensors, methyl 3-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate is utilized for its sensitivity to various analytes. The compound’s ability to undergo changes in electrical conductivity upon interaction with specific chemicals makes it an excellent candidate for developing sensors for environmental monitoring and industrial applications. Its high selectivity and sensitivity are attributed to the unique electronic properties of the bithiophene unit .

Organic Light-Emitting Diodes (OLEDs)

The compound is also investigated for use in OLEDs due to its favorable electronic and optical properties. The bithiophene moiety can facilitate efficient electron transport and emission, leading to brighter and more energy-efficient OLED displays. This application is particularly relevant for the development of next-generation display technologies, including flexible and transparent screens .

Pharmaceuticals

In pharmaceuticals, the compound’s structure suggests potential applications in drug design and delivery. The sulfamoyl group can enhance the solubility and bioavailability of drug molecules, while the bithiophene unit may interact with biological targets through π-π stacking interactions. This makes it a candidate for developing new therapeutic agents with improved efficacy and reduced side effects .

Catalysis

Methyl 3-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate is also explored in catalysis, particularly in Suzuki-Miyaura coupling reactions. The bithiophene unit can act as a ligand, stabilizing the palladium catalyst and enhancing the reaction efficiency. This application is significant for the synthesis of complex organic molecules in pharmaceuticals and materials science .

Material Science

In material science, this compound is studied for its potential in creating novel polymers and nanomaterials. The bithiophene moiety can impart unique mechanical and electronic properties to polymers, making them suitable for advanced applications such as conductive coatings, smart textiles, and nanocomposites .

Bioimaging

Finally, the compound is investigated for bioimaging applications due to its fluorescent properties. The bithiophene core can be modified to produce compounds that emit light at specific wavelengths, making them useful for imaging biological tissues and cells. This application is crucial for medical diagnostics and research, providing non-invasive methods to study biological processes in real-time .

Wirkmechanismus

Target of Action

The compound “methyl 3-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate” is a derivative of 2,2’-bithiophene . Bithiophene derivatives are known to be used as hole transport materials (HTMs) in perovskite solar cells (PSCs) . Therefore, the primary target of this compound is likely to be the hole transport layer in PSCs.

Mode of Action

The compound interacts with its target by facilitating the transport of holes (positive charges) in PSCs . This is achieved through its unique electronic structure, which allows it to accept and transport positive charges efficiently .

Biochemical Pathways

The compound is involved in the photovoltaic conversion process in PSCs . When light is absorbed by the perovskite layer in the solar cell, electrons are excited and move towards the electron transport layer, leaving behind holes in the hole transport layer. The compound helps in transporting these holes towards the electrode, thereby contributing to the generation of electric current .

Result of Action

The result of the compound’s action is the efficient transport of holes in PSCs, which contributes to the overall efficiency of the solar cell . By improving hole transport, the compound helps in enhancing the power conversion efficiency of the solar cell .

Action Environment

The action of the compound can be influenced by various environmental factors such as light intensity, temperature, and humidity. For instance, high temperatures can affect the stability of the compound and hence its efficiency in hole transport

Eigenschaften

IUPAC Name |

methyl 4-methoxy-3-[2-(5-thiophen-2-ylthiophen-2-yl)ethylsulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5S3/c1-24-15-7-5-13(19(21)25-2)12-18(15)28(22,23)20-10-9-14-6-8-17(27-14)16-4-3-11-26-16/h3-8,11-12,20H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOWGNUJCUAUMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCCC2=CC=C(S2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclopropyl-1-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6477754.png)

![3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-[(3,4-dimethoxyphenyl)methyl]urea](/img/structure/B6477756.png)

![5-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]-2-methoxybenzamide](/img/structure/B6477764.png)

![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B6477773.png)

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-(2,5-difluorophenyl)methanesulfonamide](/img/structure/B6477781.png)

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide](/img/structure/B6477788.png)

![3-cyclopropyl-6,7-difluoro-2-[({3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6477810.png)

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B6477815.png)

![6-[(2-chlorophenyl)methyl]-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B6477825.png)

![N-{4-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}acetamide](/img/structure/B6477826.png)

![4-(2-methyl-1,3-oxazol-4-yl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B6477833.png)

![(2E)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-phenylprop-2-enamide](/img/structure/B6477846.png)

![3-(3-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide](/img/structure/B6477850.png)